molecular formula C10H8F4 B8002181 4-Allyl-1-fluoro-2-trifluoromethylbenzene

4-Allyl-1-fluoro-2-trifluoromethylbenzene

Cat. No.: B8002181
M. Wt: 204.16 g/mol
InChI Key: HNCHPXQRIVBVJU-UHFFFAOYSA-N
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Description

4-Allyl-1-fluoro-2-trifluoromethylbenzene is an organic compound characterized by a benzene ring substituted with an allyl group, a fluorine atom, and a trifluoromethyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including palladium-catalyzed cross-coupling reactions. One common approach involves the reaction of 1-fluoro-2-trifluoromethylbenzene with an allyl halide in the presence of a palladium catalyst and a suitable base.

Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow chemistry techniques to ensure high yield and purity. These methods involve optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-1-fluoro-2-trifluoromethylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-Allyl-1-fluoro-2-trifluoromethylbenzene is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

4-Allyl-1-fluoro-2-trifluoromethylbenzene is similar to other fluorinated benzene derivatives, such as 1-fluoro-2-trifluoromethylbenzene and 4-allyl-2-fluoro-1-(trifluoromethyl)benzene. its unique combination of substituents provides distinct chemical and physical properties that make it particularly useful in certain applications.

Comparison with Similar Compounds

  • 1-Fluoro-2-trifluoromethylbenzene

  • 4-Allyl-2-fluoro-1-(trifluoromethyl)benzene

  • 1-Allyl-4-fluoro-2-trifluoromethylbenzene

Properties

IUPAC Name

1-fluoro-4-prop-2-enyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4/c1-2-3-7-4-5-9(11)8(6-7)10(12,13)14/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCHPXQRIVBVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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